CDKI-73

Übersicht

Beschreibung

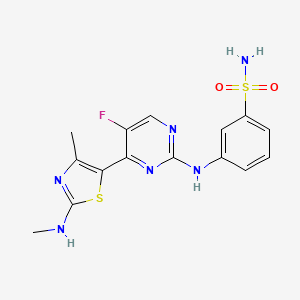

CDKI-73 ist ein oral bioverfügbarer und hochwirksamer Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Es hat sich gezeigt, dass es ein erhebliches Potenzial für die Behandlung der akuten myeloischen Leukämie hat, insbesondere bei Subtypen, die durch Translokationen des Gens für die gemischte Lineage-Leukämie gekennzeichnet sind . This compound induziert Apoptose in Krebszellen durch Herunterregulierung von anti-apoptotischen Proteinen wie Bcl-2, Mcl-1 und XIAP .

Herstellungsmethoden

Der Syntheseweg umfasst typischerweise die Verwendung von Reagenzien wie 5-Fluor-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamin und Benzolsulfonamid . Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Phosphat-gepufferter Kochsalzlösung (PBS) . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Schritten mit Optimierung für die Produktion im großen Maßstab.

Wissenschaftliche Forschungsanwendungen

CDKI-73 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Shows promise as a therapeutic agent for treating acute myeloid leukemia and other cancers by inducing apoptosis in cancer cells

Wirkmechanismus

Target of Action

CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . This compound also inhibits CDK1 and CDK2 .

Mode of Action

This compound interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making this compound a promising candidate for oral administration in the treatment of AML .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, this compound has been shown to be relatively low toxic to the bone marrow cells of healthy donors .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

CDKI-73 plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9, in complex with cyclin T, is an essential regulator of transcriptional elongation. This compound interacts with cyclin-dependent kinase 9 by binding to its active site, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, ultimately inducing apoptosis in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins. This compound also affects cell signaling pathways by inhibiting the transcriptional activity of cyclin-dependent kinase 9, leading to reduced expression of oncogenes such as Mcl-1, Hoxa9, and Myc. Additionally, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cyclin-dependent kinase 9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II and other substrates, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis. This compound also affects gene expression by inhibiting the transcriptional activity of cyclin-dependent kinase 9, resulting in reduced expression of oncogenes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in inducing apoptosis in cancer cells over extended periods. Its long-term effects on cellular function are still being studied. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged survival of animal models without causing significant toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that this compound has a high therapeutic index, meaning it is relatively safe at therapeutic doses but can be toxic at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cyclin-dependent kinase 9. By inhibiting cyclin-dependent kinase 9, this compound affects the transcriptional regulation of genes involved in metabolic processes. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound has been shown to accumulate in cancer cells, where it exerts its inhibitory effects on cyclin-dependent kinase 9. The compound’s localization and accumulation are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with cyclin-dependent kinase 9 and other nuclear proteins. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target, cyclin-dependent kinase 9, to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .

Vorbereitungsmethoden

The synthetic route typically includes the use of reagents such as 5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamine and benzenesulfonamide . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) . Industrial production methods are not extensively documented, but the synthesis likely follows similar steps with optimization for large-scale production.

Analyse Chemischer Reaktionen

CDKI-73 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre Aktivität beeinflussen.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und die Wirksamkeit der Verbindung beeinflussen.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen in der Verbindung ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CDK9 in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.

Medizin: Zeigt vielversprechende Eigenschaften als Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen Krebsarten durch Induktion von Apoptose in Krebszellen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Cyclin-abhängigen Kinase 9 (CDK9), die für die transkriptionelle Elongation onkogener Gene entscheidend ist. Durch die Hemmung von CDK9 reguliert this compound die Transkription von anti-apoptotischen Proteinen wie Bcl-2, Mcl-1 und XIAP herunter, was zu Apoptose in Krebszellen führt . Die Verbindung beeinflusst auch die Phosphorylierung der RNA-Polymerase II und stört so die transkriptionelle Maschinerie, die für das Überleben von Krebszellen erforderlich ist .

Vergleich Mit ähnlichen Verbindungen

CDKI-73 wird mit anderen CDK9-Inhibitoren wie Flavopiridol und SNS-032 verglichen. Während Flavopiridol ein Pan-CDK-Inhibitor ist, zeigt this compound eine größere Selektivität für CDK9, was es potenter und weniger toxisch für normale Zellen macht . SNS-032 zielt ebenfalls auf CDK9 ab, hat aber eine andere chemische Struktur und ein anderes pharmakokinetisches Profil. Die einzigartige Struktur und Selektivität von this compound machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Krebstherapeutikum .

Eigenschaften

IUPAC Name |

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPWBQKZMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421693-22-2 | |

| Record name | Asnuciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asnuciclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)